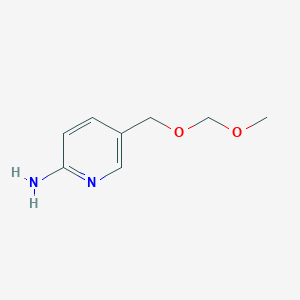

5-Methoxymethoxymethyl-pyridin-2-ylamine

説明

5-Methoxymethoxymethyl-pyridin-2-ylamine is a pyridine derivative featuring an amine group at position 2 and a methoxymethoxymethyl substituent at position 4. The methoxymethoxymethyl group (–CH₂OCH₂OCH₃) introduces steric bulk and enhanced hydrophilicity compared to simpler methoxy or methyl substituents.

特性

分子式 |

C8H12N2O2 |

|---|---|

分子量 |

168.19 g/mol |

IUPAC名 |

5-(methoxymethoxymethyl)pyridin-2-amine |

InChI |

InChI=1S/C8H12N2O2/c1-11-6-12-5-7-2-3-8(9)10-4-7/h2-4H,5-6H2,1H3,(H2,9,10) |

InChIキー |

MLIFZLKDGJSIGJ-UHFFFAOYSA-N |

正規SMILES |

COCOCC1=CN=C(C=C1)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Pyridine Derivatives

Structural Isomers and Positional Variants

(a) 6-Methoxypyridin-2-ylamine (CAS 17920-35-3)

- Structure : Methoxy group at position 6, amine at position 2.

- Molecular Weight : 124.14 g/mol (C₆H₈N₂O).

- Key Differences : The methoxy group at position 6 alters electronic distribution compared to position 5. The absence of the methoxymethoxymethyl group reduces steric hindrance and solubility.

- Price : $240/g (1 g) .

(b) 4-Methoxypyridin-2-ylamine (CAS 10201-73-7)

- Structure : Methoxy group at position 4, amine at position 2.

- Molecular Weight : 124.14 g/mol (C₆H₈N₂O).

- Simpler substituent structure compared to the target compound.

- Price : $240/g (1 g) .

(c) 2-Methoxypyridin-4-ylamine (CAS 20265-39-8)

Bipyridine and Pyrimidine Analogues

(a) 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS 1249109-42-9)

- Structure : Bipyridine system with methoxy at position 2 (first pyridine) and amine at position 2 (second pyridine).

- Molecular Weight : 201.23 g/mol (C₁₁H₁₁N₃O).

- Higher molecular weight and complexity compared to monosubstituted pyridines .

(b) 5-(4-Methoxyphenyl)pyrimidin-2-amine

- Structure : Pyrimidine core with a 4-methoxyphenyl group at position 5 and amine at position 2.

- Key Differences : Pyrimidine’s dual nitrogen atoms create stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The methoxyphenyl group introduces a planar aromatic system distinct from the target compound’s aliphatic ether chain .

Halogenated and Functionalized Derivatives

(a) 3-Iodo-4-methoxypyridin-2-ylamine

- Structure : Iodo and methoxy substituents at positions 3 and 4, respectively.

- Key Differences : The iodine atom increases molecular weight (267.03 g/mol) and polarizability, making it suitable for radiolabeling or Suzuki-Miyaura couplings. Lacks the hydrophilic ether chain of the target compound .

(b) 4,6-Dichloro-5-methoxypyrimidine

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (1 g) | Key Substituents |

|---|---|---|---|---|---|

| 5-Methoxymethoxymethyl-pyridin-2-ylamine | Not Available | C₈H₁₂N₂O₂ | ~168.19 (estimated) | N/A | –NH₂ (C2), –CH₂OCH₂OCH₃ (C5) |

| 6-Methoxypyridin-2-ylamine | 17920-35-3 | C₆H₈N₂O | 124.14 | $240 | –NH₂ (C2), –OCH₃ (C6) |

| 4-Methoxypyridin-2-ylamine | 10201-73-7 | C₆H₈N₂O | 124.14 | $240 | –NH₂ (C2), –OCH₃ (C4) |

| 5-(2-Methoxypyridin-3-YL)pyridin-2-amine | 1249109-42-9 | C₁₁H₁₁N₃O | 201.23 | N/A | Bipyridine with –OCH₃ and –NH₂ |

| 3-Iodo-4-methoxypyridin-2-ylamine | Not Available | C₆H₇IN₂O | 267.03 | N/A | –I (C3), –OCH₃ (C4), –NH₂ (C2) |

Key Observations and Research Implications

Substituent Position : Positional isomers (e.g., 4- vs. 6-methoxy) exhibit distinct electronic profiles, impacting applications in catalysis or drug design.

Functional Group Complexity : The methoxymethoxymethyl group in the target compound likely enhances solubility but may complicate synthetic routes compared to simpler methoxy derivatives.

Biological Relevance : Pyridine and pyrimidine amines are common in pharmaceuticals (e.g., kinase inhibitors). The target compound’s ether chain could modulate membrane permeability or target binding .

Synthetic Challenges : Halogenated derivatives (e.g., 3-iodo-4-methoxypyridin-2-ylamine) offer handles for cross-coupling, whereas the target compound may require protective-group strategies for selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。